3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one
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Overview
Description
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is often referred to by its chemical name without abbreviations to maintain clarity and precision in scientific communication.
Preparation Methods
The synthesis of 3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one involves multiple steps, typically starting with the preparation of the core thiazolidinone structure. The synthetic route often includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thiazolidine derivative with appropriate reagents under controlled conditions.
Introduction of the Benzothiazole Moiety: This is achieved through a condensation reaction with a benzothiazole derivative.
Addition of the Pyridinium Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium or benzothiazole moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide .
Scientific Research Applications
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of mitochondrial function, leading to apoptosis in cancer cells. The compound targets mitochondrial proteins and disrupts the electron transport chain, resulting in the generation of reactive oxygen species and subsequent cell death .
Comparison with Similar Compounds
When compared to similar compounds, 3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of structural features and biological activities. Similar compounds include:
1-ethyl-3-methylimidazolium iodide: Known for its use in ionic liquids and catalysis.
1-ethylpyridinium bromide: Used in organic synthesis and as a phase transfer catalyst.
Substituted imidazoles: Widely used in pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ significantly in their specific applications and properties.
Properties
Molecular Formula |
C21H22N3OS2+ |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N3OS2/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21/h6-14H,4-5H2,1-3H3/q+1 |
InChI Key |
QLYHOWIZHHZGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |
Origin of Product |
United States |
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